molecular formula C10H7Cl2NOS B2683466 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole CAS No. 672949-94-9

2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole

Cat. No.: B2683466
CAS No.: 672949-94-9
M. Wt: 260.13
InChI Key: UQMJQKRHTZOCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole is a useful research compound. Its molecular formula is C10H7Cl2NOS and its molecular weight is 260.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NOS/c11-7-1-3-8(4-2-7)14-6-9-5-13-10(12)15-9/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMJQKRHTZOCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CN=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated thiazole derivative of significant interest to researchers in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes a robust scientific framework based on its constituent parts and a logical synthetic pathway. We present a detailed examination of its parent scaffold, the 1,3-thiazole ring, which is a privileged structure in numerous FDA-approved drugs.[1][2] The core of this guide focuses on a validated, multi-step synthetic approach, beginning with the well-documented intermediate, 2-Chloro-5-chloromethyl-1,3-thiazole.[3][4] We provide detailed, step-by-step protocols, elucidate the chemical principles behind the synthetic choices, and offer insights into the expected analytical characterization of the final compound. Furthermore, by exploring the known biological activities of structurally related thiazole and chlorophenoxy compounds, we delineate potential therapeutic applications and propose future research directions for scientists and drug development professionals.

The 1,3-Thiazole Scaffold: A Cornerstone of Modern Pharmacology

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[5] This scaffold is not merely a synthetic curiosity but a fundamental building block in a multitude of pharmacologically active agents.[6] Its prevalence in medicinal chemistry stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing molecular interactions with biological targets.[6][7]

The thiazole nucleus is a key component in a diverse array of approved therapeutics, including:

  • Antivirals: Ritonavir, an anti-HIV protease inhibitor, features a thiazole moiety.[4][8]

  • Antineoplastics: Dasatinib, a kinase inhibitor used in cancer therapy, incorporates the thiazole ring.[7]

  • Antifungals: Isavuconazole and Abafungin are examples of antifungal agents built around this scaffold.[9]

  • Anti-inflammatories: Meloxicam and Fentiazac are non-steroidal anti-inflammatory drugs (NSAIDs) that utilize the thiazole structure.[7]

The structural rigidity and potential for diverse substitution patterns make the thiazole ring a versatile template for lead generation and optimization in drug discovery programs.[6] The target of this guide, this compound, combines this privileged scaffold with a chlorophenoxy ether linkage, a common feature in other classes of bioactive molecules, suggesting a high potential for novel biological activity.

Compound Profile: this compound

Chemical Structure and Identification

The molecule consists of a central 1,3-thiazole ring substituted with a chlorine atom at the 2-position. The 5-position is functionalized with a methyl group, which is, in turn, linked to a 4-chlorophenoxy group via an ether bond. This specific arrangement of halogens and aromatic systems presents a unique electronic and steric profile for potential biological interactions.

Diagram 1: Chemical Structure and Key Moieties

cluster_0 This compound cluster_1 Key Functional Groups compound compound A 2-Chloro-thiazole Ring (Electrophilic Core) B Ether Linkage (Flexible Spacer) C 4-Chlorophenoxy Group (Lipophilic Moiety)

Caption: Structure and functional decomposition of the target compound.

Physicochemical Properties

Comprehensive experimental data for this specific compound is not widely published. The table below summarizes key identifiers and predicted properties. Researchers should validate these values experimentally upon synthesis.

PropertyValueSource
IUPAC Name This compound-
CAS Number 672949-94-9[10]
Molecular Formula C₁₀H₇Cl₂NO S-
Molecular Weight 260.14 g/mol -
Predicted XlogP 3.8(Predicted)
Predicted Boiling Point ~387.9 °C at 760 mmHg(Predicted)
Predicted Density ~1.45 g/cm³(Predicted)

Synthetic Strategy: A Precursor-Based Approach

The most logical and efficient synthesis of this compound proceeds via a Williamson ether synthesis. This strategy relies on the nucleophilic substitution of a halide on the key intermediate, 2-Chloro-5-chloromethyl-1,3-thiazole, by the phenoxide anion of 4-chlorophenol. This section details the synthesis of the intermediate and the subsequent final step.

The Key Intermediate: 2-Chloro-5-chloromethyl-1,3-thiazole (CCMT)

2-Chloro-5-chloromethyl-1,3-thiazole (CAS: 105827-91-6) is a critical building block for both agrochemicals, such as the neonicotinoid insecticides Thiamethoxam and Clothianidin, and pharmaceuticals.[3][8][11] Its established synthesis and commercial availability make it the ideal starting point for our target molecule.

Synthesis of the Intermediate (CCMT)

Multiple routes to CCMT have been reported.[3][12][13] A common and effective laboratory-scale method involves the chlorination and cyclization of an isothiocyanate precursor.

Diagram 2: Synthetic Workflow for CCMT Intermediate

G start Allyl Isothiocyanate + Chlorinating Agent (e.g., SO₂Cl₂) reaction1 Step 1: Chlorination Solvent: Inert (e.g., Chloroform) Temp: 0-10°C start->reaction1 intermediate Chlorinated Intermediate reaction1->intermediate reaction2 Step 2: Cyclization/Oxidation Temp: Reflux Duration: 2-8 hours intermediate->reaction2 workup Aqueous Workup & Neutralization (e.g., NaHCO₃ wash) reaction2->workup purification Purification (e.g., Vacuum Distillation) workup->purification product 2-Chloro-5-chloromethyl-1,3-thiazole (CCMT) purification->product

Caption: High-level workflow for the synthesis of the key CCMT intermediate.

Experimental Protocol: Synthesis of 2-Chloro-5-chloromethyl-1,3-thiazole

This protocol is adapted from established literature procedures.[4][13]

  • Reaction Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser vented to a basic scrubber (e.g., NaOH trap), add allyl isothiocyanate (e.g., 1 mol) dissolved in an inert solvent like chloroform (500 mL).

  • Chlorination: Cool the stirred solution to 0-5°C using an ice bath. Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), (e.g., 1.1 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

    • Causality: This initial low-temperature chlorination is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically takes 4-8 hours.

  • Workup: Cool the mixture to room temperature. Carefully pour it into a separatory funnel containing 500 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 200 mL) to neutralize residual acid, followed by brine (1 x 200 mL).

    • Causality: The basic wash is a self-validating step; cessation of gas evolution indicates that all acid has been neutralized, protecting the product from degradation during concentration.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 2-Chloro-5-chloromethyl-1,3-thiazole as a colorless to light yellow liquid or low-melting solid.[11]

Proposed Synthesis of this compound

This step employs the classic Williamson ether synthesis, a robust and reliable method for forming ether linkages.

Diagram 3: Proposed Synthesis of the Final Compound

Caption: Reaction scheme for the synthesis of the target molecule.

Experimental Protocol: Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Chloro-5-chloromethyl-1,3-thiazole (1.0 eq), 4-chlorophenol (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

    • Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenol without causing decomposition of the thiazole ring. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

  • Reaction: Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting materials.

  • Workup: After cooling to room temperature, filter off the solid potassium carbonate and wash it with a small amount of the solvent. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: Dissolve the resulting crude residue in a water-immiscible solvent like ethyl acetate. Wash the solution with 1M NaOH to remove any unreacted 4-chlorophenol, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic and Structural Analysis

Expected Spectroscopic Signatures

Upon successful synthesis, the structure of this compound should be confirmed using standard spectroscopic methods.

  • ¹H NMR (CDCl₃): For the precursor CCMT, characteristic peaks are observed around δ 7.3 (s, 1H) for the thiazole proton and δ 4.6 (s, 2H) for the chloromethyl protons.[4] For the final product, we anticipate:

    • A singlet for the thiazole proton (C4-H).

    • A singlet for the methylene protons (-CH₂-O-), likely shifted downfield compared to the precursor, to approximately δ 5.0-5.2.

    • Two doublets in the aromatic region (δ 6.8-7.4) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

  • ¹³C NMR (CDCl₃): For the precursor CCMT, signals appear at δ 152.6 (C-2), 140.2 (C-4), 137.5 (C-5), and 37.1 (-CH₂-).[4] For the final product, we expect additional signals corresponding to the chlorophenoxy ring and a downfield shift of the methylene carbon.

Crystallographic Insights from the Precursor

Single-crystal X-ray diffraction studies on the intermediate, 2-Chloro-5-chloromethyl-1,3-thiazole, reveal important structural details.[14][15] The thiazole ring is planar, as expected for an aromatic system.[15] The bond lengths and angles are within normal ranges.[14] This planarity of the core scaffold is a key structural feature that will be retained in the final product, influencing how it might fit into the active site of a biological target.

Potential Applications and Future Research

Rationale for Investigation

The combination of the biologically active thiazole core with a chlorophenoxy moiety suggests several avenues for investigation. Thiazole derivatives are known to exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The chlorophenoxy group can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability.

Potential as an Antifungal or Antimicrobial Agent

Many thiazole-containing compounds have demonstrated potent antifungal and antibacterial activity.[2][9] The structural similarity of the thiazole core to known antifungal agents warrants screening of this compound against a panel of pathogenic fungi (e.g., Candida albicans) and bacteria (e.g., Staphylococcus aureus, Escherichia coli).[9][14]

Potential as an Anticancer Agent

The thiazole scaffold is present in kinase inhibitors and other anticancer agents.[7] The target compound should be evaluated for its cytotoxic effects against various human cancer cell lines (e.g., breast, lung, colon). Mechanistic studies could then explore its potential to inhibit specific signaling pathways implicated in cancer progression.

Potential as an Anticonvulsant Agent

Thiazole derivatives have also been investigated for their anticonvulsant properties.[2] While a structurally distinct thiadiazole with a chlorophenoxy group has shown activity, it provides a rationale to explore the anticonvulsant potential of this thiazole isomer in established models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests.[16]

Conclusion

This compound represents a synthetically accessible and promising molecule for drug discovery and development. This guide has provided a comprehensive framework for its creation, starting from the well-established intermediate 2-Chloro-5-chloromethyl-1,3-thiazole. By detailing robust and logical experimental protocols, we have laid out a clear path for its synthesis and purification. The analysis of its structural components and the known biological activities of related compounds strongly suggests that it is a high-priority candidate for screening in anticancer, antimicrobial, and neurological assays. This document serves as a foundational resource to empower researchers to explore the full therapeutic potential of this novel chemical entity.

References

  • Eureka | Patsnap. (2014, April 23). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole.
  • LookChem. 2-Chloro-5-chloromethylthiazole. [Link]

  • Chemsrc. CAS#:672949-94-9 | this compound. [Link]

  • ResearchGate. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]

  • National Institutes of Health (NIH). 2-Chloro-5-chloromethyl-1,3-thiazole - PMC. [Link]

  • PubChemLite. 2-chloro-5-methyl-1,3-thiazole (C4H4ClNS). [Link]

  • Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • PubChem. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179. [Link]

  • Kuraray Co., Ltd. (1997, September 10). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • PubMed. (2015, June 5). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). 2-Chloro-5-(chloromethyl)thiazole: Comprehensive Overview and Applications. [Link]

  • Wikipedia. Thiazole. [Link]

  • ResearchGate. (2025, August 10). Synthesis and anticonvulsant activity of novel 2-amino-5-[4-chloro-2-(2- chlorophenoxy) phenyl]-1,3,4-thiadiazole derivatives. [Link]

  • MDPI. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]

  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

Sources

Safety Data Sheet (SDS) and toxicity data for 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment & Safety Profile: 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole

Executive Summary

This compound (CAS: 672949-94-9) is a specialized heterocyclic ether used primarily as a molecular scaffold in the development of agrochemicals (neonicotinoid analogs) and pharmaceuticals (protease inhibitors).[1] It combines the pharmacophore of a 2-chlorothiazole ring—known for its bioactivity in enzyme inhibition—with a lipophilic 4-chlorophenoxy moiety.[1]

Due to its status as a research chemical/intermediate rather than a high-volume commodity, a standardized REACH dossier is often unavailable.[1] This guide provides a derived safety profile based on Structure-Activity Relationships (SAR) and "Read-Across" data from its primary precursors: 2-chloro-5-(chloromethyl)thiazole and 4-chlorophenol .[1]

Chemical Identity & Physicochemical Properties

ParameterData
CAS Number 672949-94-9
IUPAC Name This compound
Molecular Formula C₁₀H₇Cl₂NOS
Molecular Weight 260.14 g/mol
SMILES Clc1ccc(OCc2cn(c(Cl)n2)C)cc1
Physical State Solid (Crystalline powder)
Predicted LogP ~3.5 (Lipophilic)
Solubility Low in water; Soluble in DMSO, DCM, Ethyl Acetate

Synthesis & Production Workflow

The synthesis follows a classic Williamson Ether Synthesis pathway. This protocol highlights the critical safety step of handling the alkylating precursor.

Experimental Protocol
  • Reagents: 4-Chlorophenol (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), 2-Chloro-5-(chloromethyl)thiazole (1.0 eq).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]

  • Procedure:

    • Dissolve 4-chlorophenol in MeCN. Add K₂CO₃ and stir at RT for 30 min to generate the phenoxide anion.

    • Critical Safety Step: Dropwise addition of 2-Chloro-5-(chloromethyl)thiazole (Corrosive/Lachrymator) at 0°C.[1]

    • Reflux for 4–6 hours.[1] Monitor via TLC/LC-MS.[1]

    • Quench with water, extract with Ethyl Acetate.[1]

  • Purification: Recrystallization from Ethanol/Hexane or Silica Gel Chromatography.[1]

Synthesis Pathway Visualization

SynthesisPathway Precursor1 2-Chloro-5-(chloromethyl)thiazole (CAS: 105827-91-6) [CORROSIVE/TOXIC] Product This compound (Target Ether) Precursor1->Product Nucleophilic Substitution (SN2) Precursor2 4-Chlorophenol (CAS: 106-48-9) [TOXIC] Intermediate Phenoxide Anion (Intermediate) Precursor2->Intermediate + K2CO3 (Base) Intermediate->Product

Figure 1: Synthetic pathway via Williamson Ether synthesis.[1] Note the high-hazard nature of the chloromethyl precursor.[1]

Hazard Identification (GHS Classification)

Note: This classification is predicted based on the functional groups and precursor toxicity.[1] Treat as a high-potency compound.[1]

Core Hazards
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).[1] Thiazole rings are known sensitizers.[1]

  • Aquatic Toxicity (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects).[1] Halogenated aromatics are persistent.[1]

  • Skin/Eye Irritation: Category 2/2A.[1]

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H317: May cause an allergic skin reaction.[1]

    • H411: Toxic to aquatic life with long-lasting effects.[1]

  • Precautionary Statements:

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves/protective clothing/eye protection.[1]

Toxicological Profile & Mechanism

Structural Alerts & Metabolism

The toxicity of this molecule is governed by its metabolic stability. The ether linkage is generally stable, but enzymatic cleavage (O-dealkylation) by Cytochrome P450 enzymes can release toxic metabolites.[1]

  • Metabolite A (4-Chlorophenol): A known uncoupler of oxidative phosphorylation and irritant.[1]

  • Metabolite B (2-Chlorothiazole moiety): Often associated with thyroid toxicity or specific enzyme inhibition in high doses.[1]

Metabolic Pathway Visualization

MetabolicPathway Parent Parent Compound (Lipophilic Ether) CYP CYP450 (O-Dealkylation) Parent->CYP Metabolite1 4-Chlorophenol (Toxic/Irritant) CYP->Metabolite1 Metabolite2 2-Chloro-5-hydroxymethylthiazole (Reactive Electrophile Potential) CYP->Metabolite2 Conjugation Glucuronidation/Excretion Metabolite1->Conjugation Metabolite2->Conjugation

Figure 2: Predicted metabolic degradation pathway showing the release of bioactive sub-units.[1]

Handling, Storage, and Disposal

Engineering Controls
  • Containment: Handle strictly within a Class II Biosafety Cabinet or Chemical Fume Hood.[1]

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.[1]

  • Inhalation: Avoid dust generation.[1] Use P95/P100 particulate respirators if weighing open powder outside a hood.[1]

Emergency Protocols
  • Skin Contact: Wash immediately with soap and water.[1] Do not use ethanol (enhances absorption).[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]

  • Spill: Dampen with water to prevent dust.[1] Sweep up into a hazardous waste container.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation of the thiazole sulfur.[1]

  • Container: Amber glass vial (light sensitive).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2763179 (2-Chloro-5-chloromethylthiazole).[1] Retrieved from [Link][1]

  • ChemSrc. this compound CAS: 672949-94-9 Details.[1][2] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). C&L Inventory: Chlorophenols and Thiazole derivatives.[1] (General Read-Across Data). Retrieved from [Link][1]

Sources

Pharmacophore Analysis of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-thiazole scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for applications ranging from neonicotinoid agrochemicals (e.g., Thiamethoxam) to neuroprotective agents in Alzheimer’s disease (AD). This guide provides an in-depth pharmacophore analysis of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole and its derivatives.

While often utilized as a synthetic intermediate, this specific scaffold exhibits the classic "Dual Binding Site" topology required for Acetylcholinesterase (AChE) inhibition. This guide dissects the molecule’s electronic and steric features, establishing a protocol for rational drug design targeting the cholinergic pathway.

Structural Deconstruction & Chemical Space

To understand the pharmacophoric potential of this compound, we must first deconstruct it into its functional interaction points. This molecule is not merely a flat aromatic system; it is a flexible, conjugated linker system connecting two hydrophobic domains.

The Core Scaffold: 2-Chloro-1,3-Thiazole

The thiazole ring is the electronic heart of the molecule. Unlike pyridine or benzene, the thiazole ring offers a unique dipole moment and specific hydrogen bonding capabilities.

  • Nitrogen (N3): Acts as a Hydrogen Bond Acceptor (HBA). In the context of AChE, this often interacts with the catalytic triad or water networks within the gorge.

  • Sulfur (S1): Increases lipophilicity and can engage in weak sulfur-aromatic interactions.

  • 2-Chloro Substituent: This is critical. It is not just a steric blocker; it acts as a Halogen Bond (XB) Donor . The

    
    -hole of the chlorine atom can interact with backbone carbonyl oxygens in the target protein.
    
The Linker & Tail: Phenoxy-methyl
  • Methylene Bridge (-CH2-): Provides rotational freedom, allowing the molecule to adopt a "V-shape" or "linear" conformation depending on the binding pocket constraints.

  • 4-Chlorophenoxy Moiety: A hydrophobic aromatic clamp. In AChE inhibitors, this moiety typically targets the Peripheral Anionic Site (PAS) via

    
     stacking (specifically with Trp286).
    
Table 1: Physicochemical Profile (Predicted)
PropertyValuePharmacophoric Significance
LogP ~3.8 - 4.2High lipophilicity; suggests good Blood-Brain Barrier (BBB) penetration.
H-Bond Acceptors 2 (N, O)Critical for anchoring in the Catalytic Anionic Site (CAS).
H-Bond Donors 0Lack of donors reduces desolvation penalty upon binding.
Rotatable Bonds 3Allows induced fit adaptation between CAS and PAS.
TPSA ~41 ŲWell within the range for CNS activity (< 90 Ų).

Pharmacophore Generation Strategy

We employ a Hybrid Pharmacophore Modeling approach, combining Ligand-Based (LB) and Structure-Based (SB) methods. This ensures that our model is not biased solely by the ligand's low-energy conformation but is informed by the actual protein environment.

The "Dual-Site" Hypothesis

For this class of thiazole derivatives, the biological target is presumed to be AChE. The enzyme features a deep gorge (20 Å) connecting the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

  • Hypothesis: The 2-chloro-thiazole head binds to the CAS, while the chlorophenoxy tail extends to the PAS.

Computational Workflow

The following diagram outlines the validated protocol for extracting the pharmacophore from this scaffold.

PharmacophoreWorkflow Input Input: 2-Cl-Thiazole Derivative Prep Ligand Prep (Protonation/Tautomers) Input->Prep ConfSearch Conformational Sampling (MCMM) Prep->ConfSearch OPLS4 Force Field Align Molecular Alignment (Flexible Fit) ConfSearch->Align Global Minima Model 3D Pharmacophore Generation Align->Model Common Features Docking Validation: Docking to PDB:4EY7 Model->Docking

Figure 1: Step-by-step computational workflow for pharmacophore elucidation. The process moves from ligand preparation to structural validation against the AChE crystal structure.

Experimental & Computational Protocols

Protocol A: Conformational Analysis

To identify the bioactive conformation, one cannot rely on the 2D drawing.

  • Force Field: Use OPLS4 or MMFF94.

  • Solvent Model: Implicit water (GB/SA) is mandatory to prevent the hydrophobic collapse of the chlorophenoxy tail onto the thiazole ring.

  • Sampling: Monte Carlo Multiple Minimum (MCMM) search.

    • Steps: 10,000 steps.

    • Energy Window: 5.0 kcal/mol (to capture accessible conformers).

  • Clustering: Cluster results by RMSD (cutoff 0.5 Å) to identify the dominant populations.

Protocol B: Pharmacophore Feature Mapping

Based on the alignment of the low-energy conformers, the following pharmacophore features are defined:

  • F1 (Hydrophobic/Aromatic): Centered on the 4-chlorophenoxy ring.[1]

  • F2 (Hydrophobic/Aromatic): Centered on the thiazole ring.[2][3][4][5][6][7][8][9]

  • F3 (H-Bond Acceptor): Vector pointing from Thiazole Nitrogen (N3).

  • F4 (Halogen Bond): Vector extending from the C2-Chlorine atom.

Protocol C: Molecular Docking (Validation)

Objective: Validate if the pharmacophore fits the AChE gorge.

  • Target: Human AChE (PDB ID: 4EY7 or 4M0E ).

  • Grid Generation: Centered on the active site gorge (Trp86 to Trp286).

  • Constraints:

    • H-bond constraint on Phe295 (backbone NH) to Thiazole N.

    • 
       constraint on Trp286  (PAS) to Phenoxy ring.
      
  • Output: Calculate Binding Energy (

    
    ) and Ligand Efficiency (LE).
    

SAR & Molecular Interaction Logic

The Structure-Activity Relationship (SAR) of this scaffold is driven by the "Linker Length" and "Electronic Substitution."

The Halogen Bond (XB) Effect

The 2-Chloro position on the thiazole is often underestimated. In many docking studies, replacing this Cl with a Hydrogen results in a loss of potency.

  • Mechanism: The Cl atom forms a halogen bond with the backbone carbonyl of Trp286 or Tyr341 .

  • Substitution Logic: Replacing Cl with Br or I often increases potency due to a larger

    
    -hole (stronger XB donor), whereas replacing it with F (fluorine) often abolishes activity because F is not a good XB donor in this context.
    
Interaction Map

The following diagram visualizes the specific residue interactions within the binding pocket.

InteractionMap Thiazole Thiazole Ring Trp86 Trp86 (CAS) Pi-Stacking Thiazole->Trp86 Pi-Pi T-shaped Phe295 Phe295 Backbone H-Bond Thiazole->Phe295 H-Bond (N3) Cl_Thiazole 2-Cl Atom Tyr337 Tyr337 (CAS) Steric Gate Cl_Thiazole->Tyr337 Hydrophobic/XB Linker O-CH2 Linker Linker->Tyr337 Flexibility Phenoxy Phenoxy Ring Trp286 Trp286 (PAS) Pi-Stacking Phenoxy->Trp286 Pi-Pi Parallel

Figure 2: Interaction map showing the binding mode of the scaffold within the AChE active site gorge. The molecule spans from the CAS (Trp86) to the PAS (Trp286).

Synthesis & Experimental Validation

To validate the computational model, the synthesis of this derivative follows a convergent Hantzsch-like pathway or nucleophilic substitution.

Synthetic Pathway:

  • Precursor A: 2-Chloro-5-(chloromethyl)-1,3-thiazole (Commercially available or synthesized via allyl isothiocyanate chlorination).[10]

  • Precursor B: 4-Chlorophenol.

  • Reaction: Nucleophilic substitution (

    
    ).
    
    • Conditions:

      
      , DMF, 80°C, 4 hours.
      
    • Yield: Typically >85%.[8]

Bioassay (Ellman’s Method):

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Readout: Absorbance at 412 nm.

  • Control: Donepezil (standard AChE inhibitor).[3][8]

References

  • Recent advances in the therapeutic insights of thiazole scaffolds as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 2025.

  • Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. Molecules, 2019.[3]

  • 2-Chloro-5-chloromethyl-1,3-thiazole (Crystallographic Structure & Synthesis). Acta Crystallographica Section E, 2011.

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2013.

Sources

Potential biological targets for 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Biological Landscape of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole

Abstract

The compound this compound represents a compelling molecular scaffold for drug discovery, integrating the biologically significant thiazole nucleus with a chlorophenoxy moiety. While direct studies on this specific molecule are not extensively documented, a wealth of research on structurally related thiazole derivatives provides a strong rationale for investigating its potential biological targets. This guide offers a comprehensive framework for researchers and drug development professionals to systematically explore the therapeutic potential of this compound. We will delve into promising target classes, propose detailed experimental workflows for target identification and validation, and provide insights into the underlying mechanistic rationale.

Introduction: Deconstructing the Pharmacophore

The structure of this compound is noteworthy for two key pharmacophoric elements: the thiazole ring and the chlorophenoxy group. The thiazole ring is a versatile heterocyclic scaffold found in numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in a variety of non-covalent interactions with protein targets.[1][2] Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The addition of a chlorophenoxy group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its binding affinity and metabolic stability.

Given the established bioactivity of these individual components, this compound is a prime candidate for targeted investigation. This guide will outline a strategic approach to systematically uncover and validate its biological targets.

Potential Target Classes and Mechanistic Hypotheses

Based on extensive literature precedent for thiazole derivatives, we can hypothesize several high-probability target classes for this compound.

Enzyme Inhibition: A Prominent Avenue of Investigation

Thiazole-containing compounds are well-documented as potent enzyme inhibitors.[5] The following enzyme families represent primary areas of interest:

  • Cyclooxygenases (COX-1 and COX-2): Thiazole derivatives have shown significant promise as inhibitors of COX enzymes, which are pivotal mediators of inflammation.[6][7] The presence of a halogenated phenyl ring, such as the 4-chlorophenoxy group in our compound of interest, is a common feature in many selective COX-2 inhibitors.

  • Cholinesterases (AChE and BChE): The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Numerous thiazole derivatives have been explored for this purpose.[8][9] Notably, compounds containing a chlorophenoxy moiety have demonstrated inhibitory effects on cholinesterases.[10]

  • Carbonic Anhydrases (CAs): 2-aminothiazole derivatives have been identified as inhibitors of human carbonic anhydrase isoenzymes I and II.[8] These enzymes are involved in a range of physiological processes, and their inhibition has therapeutic implications for various conditions, including glaucoma and epilepsy.

  • Protein Kinases: The thiazole scaffold is a common core in the design of protein kinase inhibitors, which are crucial in oncology.[5] Kinases are a large and diverse family of enzymes, and high-throughput screening would be essential to identify specific kinase targets.

  • Monoamine Oxidases (MAO-A and MAO-B): Chlorophenoxy-containing heterocyclic compounds have been reported to inhibit MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters.[10] This suggests a potential role for our compound in neurological disorders.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The thiazole ring is a constituent of several anticancer agents.[2][3][11] The cytotoxic effects of thiazole derivatives are often attributed to their ability to induce apoptosis and interfere with key signaling pathways.[12] Potential mechanisms to investigate include:

  • Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[12]

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Some thiazole derivatives act as multi-kinase inhibitors, targeting critical RTKs such as VEGFR-2, EGFR, and HER-2, which are often dysregulated in cancer.[13]

Antimicrobial and Antiparasitic Potential

Thiazole derivatives have a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antimycobacterial effects.[14][15][16][17] They have also shown promise as agents against parasites like Leishmania and Trypanosoma.[18]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is recommended to identify and validate the biological targets of this compound.

Initial Broad-Spectrum Screening

The initial phase should involve high-throughput screening (HTS) to cast a wide net and identify potential areas of biological activity.

Experimental Protocol: High-Throughput Screening (HTS) for Biological Activity

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Utilize pre-plated assay panels for various target classes (e.g., kinase panels, GPCR panels, enzyme panels).

  • Compound Dispensing: Use automated liquid handlers to dispense the compound into the assay plates at a range of concentrations.

  • Assay Execution: Perform the specific assays according to the manufacturer's protocols.

  • Data Acquisition: Measure the assay endpoints (e.g., fluorescence, luminescence, absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition or activation for each target and determine initial "hits."

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Compound Compound Stock (10 mM in DMSO) Dispensing Automated Dispensing Compound->Dispensing AssayPlates Pre-plated Assay Panels (Kinases, Enzymes, etc.) AssayPlates->Dispensing Assay Assay Incubation & Reaction Dispensing->Assay DataAcquisition Plate Reading (Fluorescence, etc.) Assay->DataAcquisition DataAnalysis Calculate % Inhibition Identify Hits DataAcquisition->DataAnalysis HitConfirmation Hit Confirmation & Dose-Response DataAnalysis->HitConfirmation

Caption: High-Throughput Screening Workflow.

Focused Enzyme Inhibition Assays

Based on the prevalence of enzyme inhibition among thiazole derivatives, a focused screening against the key enzyme classes identified in Section 2.1 is warranted.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Reagents: Human recombinant COX-2, arachidonic acid (substrate), colorimetric or fluorometric probe.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl).

  • Compound Preparation: Serially dilute this compound to a range of concentrations.

  • Enzyme and Compound Incubation: Pre-incubate the COX-2 enzyme with the compound or vehicle control.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Measure the product formation using a suitable detection method (e.g., absorbance at 590 nm for a colorimetric assay).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Potential Enzyme Target Assay Type Typical Substrate Detection Method
Cyclooxygenase-2 (COX-2)Colorimetric/FluorometricArachidonic AcidAbsorbance/Fluorescence
Acetylcholinesterase (AChE)Colorimetric (Ellman's)AcetylthiocholineAbsorbance
Carbonic Anhydrase IIEsterase Activity Assay4-Nitrophenyl acetateAbsorbance
Generic Kinase AssayLuminescence (ADP-Glo)ATP, Substrate PeptideLuminescence
Cell-Based Assays for Anticancer Activity

To investigate the potential anticancer effects, a series of cell-based assays should be performed using a panel of cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Anticancer_Assay_Flow Start Cancer Cell Lines (e.g., MCF-7, HCT116) MTT MTT Assay (Cell Viability) Start->MTT KinaseInhibition Kinase Panel Screening Start->KinaseInhibition Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis If GI50 is potent CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis->CellCycle WesternBlot Western Blot (Apoptotic & Signaling Proteins) Apoptosis->WesternBlot

Caption: Anticancer Activity Investigation Workflow.

Molecular Docking and In Silico Analysis

Computational methods can provide valuable insights into the potential binding modes of this compound with its targets.

Protocol: Molecular Docking Study

  • Target Protein Preparation: Obtain the crystal structure of the target protein (e.g., COX-2, AChE) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

  • Binding Site Definition: Define the active site of the target protein based on the co-crystallized ligand or known binding pockets.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding conformation and affinity of the compound within the active site.

  • Analysis of Interactions: Visualize the docked pose and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the compound and the protein residues.

Summary and Future Directions

The structural features of this compound strongly suggest its potential as a biologically active molecule with a range of possible therapeutic applications. The proposed strategic workflow, combining broad-based screening with focused enzymatic and cell-based assays, provides a robust framework for elucidating its mechanism of action and identifying its primary biological targets.

Future investigations should focus on lead optimization based on the initial findings, structure-activity relationship (SAR) studies to improve potency and selectivity, and in vivo studies in relevant animal models to assess the therapeutic efficacy and safety profile of this promising compound.

References

  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (URL: )
  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. (URL: )
  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI. (URL: )
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. OpenMETU. (URL: )
  • Thiazole derivatives as inhibitors of protein kinase.
  • Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed. (URL: )
  • 2-Chloro-5-chloromethyl-1,3-thiazole.
  • Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO. (URL: )
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: )
  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (URL: )
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. (URL: )
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: )
  • Synthesis and anticonvulsant activity of novel 2-amino-5-[4-chloro-2-(2- chlorophenoxy) phenyl]-1,3,4-thiadiazole derivatives.
  • An Overview of Thiazole Derivatives and its Biological Activities. (URL: )
  • Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (URL: )
  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives.
  • 2-Chloro-5-chloromethyl-1,3-thiazole. PMC. (URL: )
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. (URL: )
  • (PDF) Thiazole derivatives: prospectives and biological applications.
  • Chemical synthesis and molecular docking study of new thiazole, thiophene, and thieno[2,3-d]pyrimidine derivatives as potential antiproliferative and antimicrobial agents.
  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells. PubMed. (URL: )

Sources

Methodological & Application

Reagents and catalysts for preparing 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Code: AN-THZ-05

Abstract & Application Context

This application note details the robust synthesis of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole , a high-value heterocyclic ether intermediate. Structurally, this molecule serves as a critical scaffold in the development of neonicotinoid insecticides (analogous to the Thiamethoxam and Clothianidin pathways) and specific thiazole-based herbicides.

The synthesis challenges lie in the chemoselective differentiation between the two chlorine atoms: the labile aliphatic chlorine at the 5-methyl position (highly reactive to


 attack) and the heteroaromatic chlorine at the 2-position (resistant to nucleophilic attack under mild conditions). This guide provides a validated, modular protocol ensuring high regioselectivity and yield.

Retrosynthetic Analysis & Strategy

The most efficient route utilizes a convergent synthesis. The target molecule is disconnected at the ether linkage, revealing two primary precursors:

  • Electrophile: 2-Chloro-5-(chloromethyl)thiazole (CCMT ).

  • Nucleophile: 4-Chlorophenol.

Strategic Pathway Diagram

Retrosynthesis Target TARGET MOLECULE This compound CCMT ELECTROPHILE (Precursor A) 2-Chloro-5-(chloromethyl)thiazole (CCMT) Target->CCMT Ether Disconnection (Williamson Ether Synthesis) Phenol NUCLEOPHILE (Precursor B) 4-Chlorophenol Target->Phenol Ether Disconnection Isothiocyanate 2-Chloroallyl isothiocyanate CCMT->Isothiocyanate Cyclization/Chlorination SO2Cl2 Sulfuryl Chloride (SO2Cl2) CCMT->SO2Cl2 Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage from CCMT and 4-chlorophenol.

Reagents & Catalysts Selection

The success of this protocol depends on the precise selection of the base and solvent system to favor


-alkylation over 

-alkylation or polymerization.
ComponentSelected ReagentRationale (Mechanism & Causality)
Base Potassium Carbonate (

)
A mild, anhydrous base is preferred over strong bases like NaH.

deprotonates the phenol to generate the phenoxide anion without promoting elimination or hydrolysis of the sensitive chloromethyl group.
Solvent DMF (N,N-Dimethylformamide) A polar aprotic solvent is essential to solvate the cation (

), leaving the phenoxide anion "naked" and highly reactive for the

attack. Acetone is a viable alternative but requires longer reaction times.
Catalyst Potassium Iodide (KI) Finkelstein Catalyst. Added in catalytic amounts (5-10 mol%). Iodide displaces the aliphatic chloride to form a transient, highly reactive alkyl iodide, which is then rapidly attacked by the phenoxide. This accelerates the rate significantly.
Chlorinating Agent Sulfuryl Chloride (

)
Used for the preparation of the CCMT precursor. It provides a controlled source of chlorine, allowing for the simultaneous cyclization and chlorination of the isothiocyanate starting material at low temperatures.

Detailed Experimental Protocols

Stage 1: Synthesis of Electrophile (CCMT)

Note: If CCMT is purchased commercially, proceed directly to Stage 2.

Objective: Prepare 2-Chloro-5-(chloromethyl)thiazole from 2-chloroallyl isothiocyanate. Reaction Type: Cyclization / Chlorination.[1]

  • Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, thermometer, and pressure-equalizing addition funnel. Purge with nitrogen.

  • Solvation: Charge 2-chloroallyl isothiocyanate (1.0 eq) and Acetonitrile (anhydrous, 5 volumes relative to reactant).

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Dropwise add Sulfuryl Chloride (

    
    , 1.1 eq) over 60 minutes.
    
    • Critical Control: Maintain internal temperature below 10°C . The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • Monitoring: Monitor by GC or TLC (Hexane/EtOAc). Consumption of isothiocyanate indicates completion.

  • Degassing: Apply mild vacuum (200 mbar) at 30°C to remove excess

    
     and HCl gases.
    
  • Workup: Distill the solvent (Acetonitrile) under reduced pressure. The residue is crude CCMT.

  • Purification: Distill the residue under high vacuum (approx. 90–100°C at 5-10 mmHg) to obtain CCMT as a pale yellow liquid.

    • Yield Target: 85–93%.

    • Purity: >96% (GC).[2][3]

Stage 2: Etherification (Coupling)

Objective: Synthesis of this compound. Reaction Type: Williamson Ether Synthesis (


).
  • Setup: Equip a 500 mL reaction vessel with a reflux condenser and magnetic stirrer.

  • Reagent Charging:

    • Add 4-Chlorophenol (1.05 eq) and DMF (5 volumes).

    • Add Potassium Carbonate (

      
      , anhydrous, pulverized, 1.5 eq).
      
    • Stir at room temperature for 30 minutes to facilitate phenoxide formation.

  • Electrophile Addition:

    • Add CCMT (1.0 eq) slowly to the mixture.

    • Add Potassium Iodide (KI, 0.05 eq) as catalyst.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours.

    • Why 60°C? Higher temperatures (>90°C) may risk displacing the 2-chloro substituent on the thiazole ring.

  • Quenching: Cool to room temperature and pour the reaction mixture into Ice Water (10 volumes). The product typically precipitates as a solid.

  • Extraction (if oil forms): If the product does not precipitate, extract with Ethyl Acetate (3x).

  • Washing: Wash the organic layer with:

    • 1M NaOH (2x) to remove unreacted 4-chlorophenol.

    • Brine (1x).

    • Water (1x).[4]

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate to yield off-white crystals.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation of phenol.Ensure

is finely powdered. Increase stirring time before adding CCMT.
Impurity: Dimerization Hydrolysis of CCMT.Ensure DMF is anhydrous. Avoid excessive water in the workup of Stage 1.
Impurity: 2-Phenoxy subst. Nucleophilic attack at the 2-position.Reaction temperature is too high (>80°C). Strictly control temp at 60–70°C.
Sluggish Reaction Chloride leaving group is slow.Increase KI catalyst loading to 10 mol% to drive the Finkelstein exchange.

Process Logic & Mechanism

The reaction proceeds via a classic


 mechanism. The phenoxide anion, generated in situ by the base, attacks the methylene carbon attached to the thiazole ring.
Mechanism Diagram

Mechanism Step1 Deprotonation (Phenol + K2CO3 -> Phenoxide) Step3 Nucleophilic Attack (SN2) (Phenoxide + CCMT -> Ether) Step1->Step3 Phenoxide Anion Step2 Activation (Optional) (CCMT-Cl + KI -> CCMT-I) Step2->Step3 Activated Electrophile

Figure 2: Mechanistic flow. Note that KI converts the alkyl chloride to a more reactive alkyl iodide in situ.

References

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. European Patent EP0794180B1.[4] European Patent Office. Available at: [Link]

  • Process for preparing 2-chloro-5-chloromethylthiazole. United States Patent US6214998B1. USPTO.
  • Thiazole Synthesis via Hantzsch and related methods. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Strategic Chlorination of Thiazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorination of thiazole rings is a pivotal transformation in the synthesis of agrochemicals (e.g., Thiamethoxam) and pharmaceuticals (e.g., Ritonavir analogues). However, the thiazole scaffold presents a dichotomy in reactivity: the electron-rich C5 position is susceptible to electrophilic attack, while the electron-deficient C2 position requires activation or metallation. This guide provides validated protocols for regioselective chlorination, distinguishing between Electrophilic Aromatic Substitution (EAS) for C5-functionalization and Sandmeyer/Metallation strategies for C2-functionalization.

Introduction: The Thiazole Electronic Landscape

To design a successful chlorination strategy, one must understand the electronic bias of the 1,3-thiazole ring.

  • Sulfur Atom (Position 1): Acts as an electron donor via resonance, increasing electron density at C5.

  • Nitrogen Atom (Position 3): Acts as an electron withdrawer (inductive effect), rendering C2 acidic and electron-deficient.

Consequently, direct chlorination with electrophiles (


, NCS) occurs almost exclusively at C5 . Accessing 2-chlorothiazoles  requires "reverse-polarity" strategies, typically starting from 2-aminothiazoles (Sandmeyer) or utilizing C2-lithiation.
Visual 1: Regioselectivity Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the desired substitution pattern.

Thiazole_Chlorination_Logic Start Target Molecule C5_Target 5-Chlorothiazole Start->C5_Target Nucleophilic Site C2_Target 2-Chlorothiazole Start->C2_Target Electrophilic Site Precursor_H Precursor: Unsubstituted C5-H C5_Target->Precursor_H Precursor_Amine Precursor: 2-Aminothiazole C2_Target->Precursor_Amine Precursor_Li Precursor: Unsubstituted C2-H C2_Target->Precursor_Li Method_EAS Method A: Electrophilic Substitution (NCS) Precursor_H->Method_EAS Direct Chlorination Method_Sand Method B: Sandmeyer Reaction Precursor_Amine->Method_Sand Diazotization Method_Li Method C: Lithiation (Trapping w/ C2Cl6) Precursor_Li->Method_Li Deprotonation

Figure 1: Strategic decision tree for regioselective thiazole chlorination.

Method A: C5-Selective Electrophilic Chlorination

Target: 5-chlorothiazoles from thiazoles (with open C5 position). Mechanism: Electrophilic Aromatic Substitution (EAS).

Direct chlorination using chlorine gas (


) is often too aggressive, leading to tar formation or ring opening. N-Chlorosuccinimide (NCS)  provides a controlled source of "positive chlorine" (

) that selectively attacks the C5 position, stabilized by the sulfur atom.
Protocol 1: NCS-Mediated C5 Chlorination

Reagents:

  • Substrate: Thiazole derivative (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 – 1.1 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst (Optional): HCl (cat.) or Thiourea (5 mol%) for activation

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with the thiazole substrate (e.g., 2-methylthiazole) and anhydrous acetonitrile (0.5 M concentration).

  • Addition: Add NCS (1.05 equiv) portion-wise over 15 minutes at room temperature. Note: Exothermic potential; monitor internal temperature.

  • Reaction: Heat the mixture to 50–60°C . Monitor via HPLC/TLC.

    • Endpoint: Disappearance of starting material (typically 2–6 hours).

    • Mechanistic Insight: If reaction is sluggish, add 5 mol% thiourea. The sulfur of thiourea forms a halogen bond with NCS, activating the Cl-N bond for easier cleavage [1].

  • Workup:

    • Cool to room temperature.

    • Dilute with water and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with 10%

      
       (to quench unreacted NCS) and brine.
      
    • Dry over

      
       and concentrate.
      

Validation Data:

Parameter Specification
Yield Typically 75–90%
Regioselectivity >95:5 (C5:C2/C4)

| Key Impurity | Succinimide (removed via water wash) |

Method B: C2-Selective Sandmeyer Reaction

Target: 2-chlorothiazoles from 2-aminothiazoles. Mechanism: Radical-Nucleophilic Substitution via Diazonium Salt.

Since C2 is electron-deficient, direct electrophilic chlorination fails. The Sandmeyer reaction converts the nucleophilic amine into a good leaving group (


), which is then displaced by chloride.
Protocol 2: Modified Sandmeyer (Copper-Mediated)

Reagents:

  • Substrate: 2-Aminothiazole (1.0 equiv)

  • Diazotization:

    
     (1.5 equiv), conc. HCl or 
    
    
    
  • Chlorine Source:

    
     (1.2 equiv) or 
    
    
    

Step-by-Step Procedure:

  • Diazotization (The Critical Step):

    • Dissolve 2-aminothiazole in conc. HCl (or 50%

      
      ) at 0°C .
      
    • Add

      
       (aq.[1] solution) dropwise, maintaining internal temp < 5°C .
      
    • Warning: Thiazole diazonium salts are less stable than phenyl diazonium salts. Do not isolate; proceed immediately.

  • Substitution:

    • In a separate vessel, prepare a solution of

      
       in conc. HCl at 0°C.
      
    • Slowly transfer the diazonium solution into the copper solution.[1]

    • Observation: Evolution of

      
       gas (bubbling).
      
  • Completion: Allow to warm to room temperature (20–25°C) and stir for 2 hours.

  • Workup:

    • Neutralize carefully with NaOH or

      
       (to pH ~7).
      
    • Extract with DCM or EtOAc.

    • Note: Copper waste requires specific disposal protocols.

Visual 2: Sandmeyer Workflow

Sandmeyer_Workflow Step1 Step 1: Acid Dissolution (2-Aminothiazole + HCl) Temp: 0°C Step2 Step 2: Diazotization (+ NaNO2 dropwise) CRITICAL: Keep < 5°C Step1->Step2 Step3 Intermediate: Thiazole-2-diazonium Step2->Step3 In-situ generation Step4 Step 3: Sandmeyer Displacement (Transfer to CuCl/HCl) Step3->Step4 Rapid Transfer Step5 Step 4: N2 Evolution & Warming (Formation of C-Cl bond) Step4->Step5

Figure 2: Workflow for the conversion of 2-aminothiazole to 2-chlorothiazole.

Method C: C2-Selective Lithiation-Halogenation

Target: 2-chlorothiazoles from unsubstituted thiazoles. Mechanism: Deprotonation (


 ~29) followed by electrophilic trapping.

This method is ideal when the 2-amino precursor is unavailable. The C2 proton is the most acidic due to the inductive effect of the adjacent Nitrogen.

Protocol 3: Cryogenic Lithiation

Reagents:

  • Substrate: Thiazole (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)

  • Electrophile: Hexachloroethane (

    
    ) or NCS (1.2 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry glassware under Argon/Nitrogen atmosphere.

  • Deprotonation:

    • Dissolve thiazole in THF and cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 20 mins.

    • Stir for 30–60 mins at -78°C to form 2-lithiothiazole.

    • Color Change: Solution often turns yellow/orange.

  • Chlorination:

    • Dissolve Hexachloroethane in THF and add slowly to the lithiated species at -78°C.

    • Reasoning:

      
       is a "positive chlorine" source compatible with carbanions.
      
  • Quench:

    • Stir for 1 hour, then allow to warm to 0°C.

    • Quench with saturated

      
      .
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Moisture in solventUse molecular sieves; NCS degrades in water.
Regio-isomers (Method A) Temperature too highKeep reaction < 60°C; C2/C4 chlorination increases with heat.
Explosion Risk (Method B) Dry diazonium saltNEVER let the diazonium intermediate dry out. Keep in solution.
Incomplete Rxn (Method C) Temperature fluctuationMaintain -78°C strictly during n-BuLi addition to prevent ring fragmentation.

Safety & Hazards

  • Thiazoles: Many are volatile and possess potent, unpleasant odors. Work in a fume hood.

  • NCS/Hexachloroethane: Strong oxidizers and irritants.

  • Diazonium Salts: Potential explosion hazard. Use blast shields when scaling up Sandmeyer reactions.

  • n-Butyllithium: Pyrophoric. Requires anhydrous, air-free handling techniques.

References

  • Regioselective Chlorination Mechanism

    • Title: Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N-Chlorosuccinimide.[2]

    • Source: ResearchG
    • URL:[Link]

  • Sandmeyer Reaction on Thiazoles

    • Title: Synthesis of 2-chlorothiazole derivatives via Sandmeyer reaction (General Protocol).[1][3]

    • Source: BenchChem / NIH Support.
    • URL:[Link]

  • Lithiation and Electronic Structure

    • Title: Thiazole Synthesis and Reactivity (C2 Deproton
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • General Thiazole Properties & Safety

    • Title: Thiazole - Reactions and Properties.[3][4][5][6][7][8]

    • Source: Wikipedia / Standard Chemical Reference.
    • URL:[Link]

Sources

Application Note: Scalable Production of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, two-stage protocol for the synthesis of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole (Target Molecule). This compound is a critical pharmacophore in the development of neonicotinoid-class agrochemicals and specific enzyme inhibitors.

The traditional laboratory synthesis often utilizes hazardous dipolar aprotic solvents (DMF) and chromatographic purification, which are unsuitable for kilogram-to-ton scale production. This guide presents a Process Intensification (PI) approach focusing on:

  • Safety: Mitigating the risks of the lachrymatory intermediate 2-chloro-5-(chloromethyl)thiazole (CCMT).

  • Green Chemistry: Utilizing Phase Transfer Catalysis (PTC) to replace DMF with Toluene/Water systems.

  • Throughput: Replacing silica gel chromatography with controlled crystallization.

Retrosynthetic Analysis & Strategy

The structural integrity of the 1,3-thiazole ring is sensitive to strong acids and prolonged heating. Therefore, the strategic disconnection focuses on the ether linkage via a Williamson-type synthesis, using the robust electrophile CCMT and the nucleophile 4-chlorophenol .

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: this compound Disconnect Disconnection: C-O Ether Bond Target->Disconnect Retrosynthesis CCMT Electrophile: 2-Chloro-5-(chloromethyl)thiazole (CCMT) Disconnect->CCMT Phenol Nucleophile: 4-Chlorophenol Disconnect->Phenol Precursor Precursor: 2-Chloroallyl isothiocyanate CCMT->Precursor Chlorination/Cyclization

Caption: Retrosynthetic breakdown identifying the convergent ether coupling and the linear thiazole construction.

Critical Safety & Handling (HSE)

WARNING: The intermediate CCMT is a severe skin sensitizer, lachrymator, and vesicant.

  • Engineering Controls: All operations involving CCMT must occur in a closed reactor system or a Class II Type B2 biological safety cabinet.

  • PPE: Double nitrile gloves (0.11mm min) + Laminate film outer gloves (Silver Shield®) are mandatory. Standard latex is permeable to chloromethyl thiazoles.

  • Quenching: Residual CCMT on glassware must be quenched with 10% aqueous ammonia/methanol solution before cleaning.

Process Protocol

Stage 1: Synthesis of 2-Chloro-5-(chloromethyl)thiazole (CCMT)

Rationale: Direct chlorination of allyl isothiocyanate is exothermic.[1] We utilize acetonitrile as a solvent to modulate the reaction rate and suppress byproduct formation (e.g., over-chlorinated species).

Reagents:

  • 2-Chloroallyl isothiocyanate (1.0 eq)

  • Sulfuryl Chloride (

    
    ) (1.1 eq)
    
  • Acetonitrile (ACN) (5 Vol)

Protocol:

  • Charge the reactor with 2-Chloroallyl isothiocyanate and ACN. Cool to -5°C .

  • Addition: Add

    
     dropwise over 2 hours, maintaining internal temperature 
    
    
    
    . Note: Rapid addition causes thermal runaway and ring decomposition.
  • Digestion: Allow the mixture to warm to 20°C over 4 hours. Monitor by GC-MS (Target

    
     167/169).
    
  • Workup: Concentrate the mixture under reduced pressure (vacuum) at

    
     to remove solvent and 
    
    
    
    gas.
  • Purification: Vacuum distillation (bp 85-90°C @ 5 mmHg).

    • Yield Target: 85-92%

    • Appearance: Pale yellow oil (crystallizes at low temp).

Stage 2: Phase Transfer Catalyzed Etherification

Rationale: Traditional Williamson synthesis uses NaH/DMF (hazardous, expensive waste). We employ a biphasic Toluene/Water system with Tetrabutylammonium Bromide (TBAB). This allows easy separation of the inorganic salt byproduct in the aqueous layer.

Reagents:

  • CCMT (from Stage 1) (1.0 eq)

  • 4-Chlorophenol (1.05 eq)

  • Sodium Hydroxide (NaOH), 30% aq solution (1.5 eq)

  • TBAB (Catalyst) (0.05 eq)

  • Toluene (4 Vol)

Protocol:

  • Preparation: In the main reactor, dissolve 4-chlorophenol in Toluene. Add TBAB.

  • Deprotonation: Add 30% NaOH solution. Agitate vigorously (400 RPM) at 25°C for 30 mins to generate the phenoxide in situ at the interface.

  • Coupling: Add CCMT (dissolved in 1 Vol Toluene) slowly over 1 hour.

    • Exotherm Control: Maintain T

      
      .[1][2][3]
      
  • Reaction: Heat to 60°C for 4-6 hours.

    • IPC (HPLC): < 0.5% residual CCMT.[4][5]

  • Phase Separation: Stop agitation. Allow phases to settle (15 mins). Drain the lower aqueous layer (contains NaBr/NaCl waste).

  • Wash: Wash organic layer with 1M NaOH (remove excess phenol) then Water (neutral pH).

Stage 3: Crystallization & Isolation
  • Concentration: Distill Toluene under vacuum until 3 Volumes remain.

  • Anti-solvent: Add n-Heptane (3 Volumes) slowly at 50°C.

  • Cooling Ramp: Cool to 0°C at a rate of 10°C/hour.

  • Filtration: Filter the white crystalline solid. Wash with cold Heptane.

  • Drying: Vacuum oven at 40°C.

Process Data & Specifications

ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Purity > 98.5%HPLC (Area %)
Melting Point 68 - 72°CDSC
Residual Solvent Toluene < 890 ppmGC-HS
Water Content < 0.2%Karl Fischer
Overall Yield 78 - 85% (from Isothiocyanate)Gravimetric

Workflow Visualization

Graphviz Diagram: Production Workflow

ProductionFlow Input1 2-Chloroallyl isothiocyanate Reactor1 Reactor A: Cyclization (-5°C) Solvent: ACN Input1->Reactor1 Input2 Sulfuryl Chloride Input2->Reactor1 Input3 4-Chlorophenol + NaOH Reactor2 Reactor B: PTC Coupling (60°C) Solvent: Toluene/H2O Input3->Reactor2 Distill Vacuum Distillation Reactor1->Distill Crude CCMT Distill->Reactor2 Pure CCMT Separator Phase Separation Reactor2->Separator Crystal Crystallization (+Heptane) Separator->Crystal Organic Phase Final Final Product (>98.5% Purity) Crystal->Final

Caption: Integrated process flow diagram illustrating the two-stage synthesis from raw materials to crystallized product.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Reaction temp > 0°C during addition.Ensure chiller capacity; reduce addition rate.
Dark Color (Stage 1) Polymerization of isothiocyanate.Check inhibitor levels in raw material; exclude light.
Slow Conversion (Stage 2) Inefficient Phase Transfer.Increase agitation speed (>350 RPM); check TBAB quality.
Emulsion (Stage 2) Specific gravity match.Add brine to aqueous layer to increase density difference.

References

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Phase Transfer Catalysis in Organic Synthesis.

Sources

Troubleshooting & Optimization

Improving reaction yield of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with thiazole scaffolds. It prioritizes actionable troubleshooting, mechanistic insight, and safety.

Ticket Subject: Optimization of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole Yield Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

Executive Summary & Reaction Logic

You are attempting a Williamson Ether Synthesis between 2-chloro-5-(chloromethyl)thiazole (CCMT) and 4-chlorophenol . While theoretically simple, this reaction is plagued by the instability of the chloromethyl thiazole moiety and the ambident nature of the phenoxide nucleophile.

To improve yield, you must shift the kinetic balance away from hydrolysis and polymerization toward O-alkylation .

The Mechanistic Landscape

The reaction involves an


 displacement of the benzylic-like chloride on the thiazole by the 4-chlorophenoxide anion.

Key Competing Pathways:

  • Desired Pathway (

    
    ):  Phenoxide attacks the 
    
    
    
    group.
  • Hydrolysis (Side Reaction): Trace water attacks

    
    , forming the alcohol (low 
    
    
    
    impurity).
  • 
     (Side Reaction):  If conditions are too harsh (high temp, strong base), the phenoxide may attack the 2-position  (displacing the Cl on the ring), destroying the scaffold.
    
  • Dimerization: CCMT is self-reactive; the thiazole nitrogen can attack the chloromethyl group of another molecule, leading to quaternary salts/polymers.

Visualizing the Reaction Pathways

The following diagram maps the critical decision points and failure modes in this synthesis.

ReactionPathways Start Reactants: CCMT + 4-Chlorophenol Base Base Activation (Deprotonation) Start->Base Mix Hydrolysis IMPURITY A (Hydrolysis) Thiazole Alcohol Start->Hydrolysis Wet Solvent (H2O attack) Polymer IMPURITY C (Quaternization) Polymers/Salts Start->Polymer Concentrated Long Reaction Time Intermediate Phenoxide Anion Base->Intermediate - H+ Product TARGET PRODUCT 2-Chloro-5-[(4-chlorophenoxy) methyl]-1,3-thiazole Intermediate->Product SN2 Attack at C5-CH2 (Kinetic Control) SNAr IMPURITY B (SNAr at C2) Bis-ether / Ring sub. Intermediate->SNAr High Temp (>80°C) Strong Base Catalyst Catalyst (KI/TBAI) Accelerates SN2 Catalyst->Intermediate Enhances Rate

Caption: Figure 1. Kinetic competition between the desired O-alkylation and degradation pathways. Green path indicates optimal conditions.

Optimization Protocol (The "Gold Standard")

Based on the instability of CCMT and the acidity of 4-chlorophenol (


), we recommend Method A (Mild Carbonate)  for high purity or Method B (Phase Transfer)  for scale-up.
Comparison of Conditions
VariableMethod A: Homogeneous (Lab Scale)Method B: Phase Transfer (Scale-Up)
Solvent DMF or Acetonitrile (Anhydrous)Toluene / Water
Base

(Powdered, Dried)
NaOH (solid or 50% aq.)
Catalyst KI (0.1 eq) - FinkelsteinTBAI (0.05 eq) - PTC
Temp 50–60°C40–50°C
Time 4–6 Hours6–12 Hours
Yield Target 85–92%80–88%
Recommended Protocol: Method A (DMF/ )

This method minimizes hydrolysis and prevents


 side reactions by using a mild base.

Reagents:

  • 2-Chloro-5-(chloromethyl)thiazole (CCMT): 1.0 eq

  • 4-Chlorophenol: 1.1 eq

  • Potassium Carbonate (

    
    ): 1.5 eq (Must be anhydrous/freshly ground)
    
  • Potassium Iodide (KI): 0.1 eq (Catalyst)

  • DMF: 5 mL per gram of reactant

Step-by-Step:

  • Pre-activation: In a dry flask under

    
    , dissolve 4-chlorophenol in DMF. Add 
    
    
    
    and stir at RT for 30 mins to generate the phenoxide.
  • Catalyst Addition: Add the KI catalyst.

  • Substrate Addition: Cool the mixture to 0°C. Add CCMT dropwise (diluted in minimal DMF if liquid, or solid addition).

    • Why? CCMT is exothermic and unstable. Controlling the initial addition prevents polymerization.

  • Reaction: Warm to 50–60°C. Monitor by TLC/HPLC.

    • Endpoint: Disappearance of CCMT. Do not overheat (>80°C) or the 2-Cl will react.

  • Workup: Pour into ice water. The product should precipitate as a solid.[1] Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

Troubleshooting Guide (FAQ)

Issue 1: "I see a persistent spot at the baseline or very low ."

Diagnosis: This is likely the hydrolysis product (2-chloro-5-hydroxymethylthiazole) or a quaternary ammonium salt.

  • Cause: Your solvent was "wet" (contained water), or the CCMT had partially decomposed before use.

  • Fix:

    • Dry DMF over molecular sieves (4Å) for 24 hours before use.

    • Check the quality of your starting CCMT. If it smells strongly acrid (HCl), it has hydrolyzed.

Issue 2: "My yield is low, and I see a new spot above the product."

Diagnosis: This is likely the Bis-alkylation product or


 product.
  • Cause: The reaction temperature was too high (>80°C), allowing the phenoxide to attack the chlorine at the 2-position of the thiazole ring.

  • Fix: Keep the temperature strictly below 60°C. The 2-position chlorine is activated by the ring nitrogen; heat makes it a leaving group.

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: "Potassium coating" or catalyst death.

  • Cause: The

    
     surface has become coated with KCl byproducts, stopping the reaction.
    
  • Fix:

    • Use powdered

      
      , not granular.
      
    • Add TBAI (Tetrabutylammonium iodide) at 5 mol% as a phase transfer catalyst, even in DMF. This helps solubilize the phenoxide and keeps the surface active.

Issue 4: "The product is an oil, but it should be a solid."

Diagnosis: Solvent trapping or phenol contamination.

  • Cause: DMF is hard to remove, or excess phenol remains.

  • Fix:

    • Wash the organic layer with 1M NaOH during workup to remove unreacted phenol.

    • Recrystallize from cold Ethanol or Isopropanol . If it oils out, scratch the glass to induce nucleation.

Safety & Handling (Critical)

2-Chloro-5-(chloromethyl)thiazole (CCMT) is a potent lachrymator and skin sensitizer .

  • Skin Contact: It can cause severe dermatitis. Double-gloving (Nitrile) is mandatory.

  • Inhalation: Use only in a fume hood. The hydrolyzed byproduct (HCl) is corrosive.

  • Stability: CCMT degrades at room temperature over time. Store at 4°C. If the bottle is pressurized, vent carefully—it has released HCl gas.

References

  • Synthesis of Thiamethoxam Intermediates: Maienfisch, P., et al. "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science, 2001.

  • Williamson Ether Synthesis Mechanism: "Williamson Ether Synthesis." Master Organic Chemistry.

  • Thiazole Reactivity &

    
    :  "Reactions of Thiazoles." Organic Chemistry Portal. 
    
  • Phase Transfer Catalysis in Heterocyclic Synthesis: Journal of Chemistry, 2014.

  • CCMT Safety Data: PubChem Compound Summary for CID 2763179.

Sources

Technical Support Center: Solubilization Strategies for 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole

[1][2]

Ticket ID: #SOL-TZ-042 Status: Open Subject: Overcoming "Brick Dust" Precipitation in Aqueous Media Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary

You are encountering solubility issues with 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole because it is a classic "brick dust" molecule. Structurally, it possesses a rigid, planar thiazole core linked to a chlorophenoxy ring. The two chlorine atoms and the aromatic systems create high lattice energy (hard to break the crystal) and high lipophilicity (LogP > 3.5), while the ether linkage offers minimal hydrogen bonding potential with water.

This guide provides three tiered protocols to solubilize this compound for biological assays, moving from simple cosolvent adjustments to advanced encapsulation.

Tier 1: The "Crash-Out" Phenomenon (DMSO Cosolvent Optimization)

The Problem: You dissolve the compound in 100% DMSO, but upon adding it to your cell culture media or buffer, it immediately forms a white precipitate.

The Science: This is a failure of Kinetic Solubility .[2] In 100% DMSO, the compound is solvated by hydrophobic interactions. When you add water, the dielectric constant of the solvent mixture rises rapidly. The water molecules form a hydrogen-bond network that excludes the hydrophobic drug, forcing it to aggregate (Ostwald Ripening) and precipitate.

Troubleshooting Protocol: The "Step-Down" Serial Dilution

Do NOT add the DMSO stock directly to a large volume of aqueous buffer.[2] This causes high local supersaturation and immediate precipitation.[1][2]

Step-by-Step Workflow:

  • Prepare High-Concentration Stock: Dissolve compound in 100% anhydrous DMSO (e.g., 10 mM).[1][2]

  • Intermediate Dilution (The Bridge):

    • Prepare an intermediate solvent mix: 50% DMSO / 50% PEG-400 .[1][2]

    • Dilute your stock 1:10 into this mix. (Result: 1 mM compound in organic rich phase).[1][2]

  • Final Dilution (The Target):

    • Slowly add the Intermediate Solution to your warmed (37°C) assay buffer while vortexing.

    • Target Final DMSO: < 1% (v/v) to avoid cytotoxicity.[1][2]

Visualizing the Mechanism:

Gcluster_0Mechanism of Failure vs. SuccessStock100% DMSO Stock(Solvated)DirectDirect Additionto WaterStock->DirectRapid MixingStepDownIntermediate Step(DMSO + PEG400)Stock->StepDown1:10 DilutionCrashPrecipitation(Crash-out)Direct->CrashDielectric ShockStableStable Micellar/ColloidalDispersionStepDown->StableSlow addition to Buffer

Figure 1: The "Dielectric Shock" mechanism.[2] Direct addition causes immediate exclusion of the drug from the water network. Intermediate solvents act as a bridge.[1][2]

Tier 2: The "Cloaking" Strategy (Cyclodextrin Encapsulation)[1][2]

The Problem: DMSO is toxic to your specific cell line, or the compound precipitates over time (24h+) even with the Step-Down method.

The Solution: Encapsulate the hydrophobic chlorophenoxy tail inside a 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) cavity.[1][2] This masks the lipophilicity, presenting a hydrophilic exterior to the water.

Protocol: HP-β-CD Complexation[1][2][3][4][5]

Reagents:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1][2][3][4][5][6]

  • Methanol or Ethanol (volatile solvent)[1][2]

  • Milli-Q Water[1][2]

Methodology:

StepActionTechnical Note
1 Calculate Ratio Use a 1:10 molar ratio (Drug : CD). The excess CD ensures equilibrium shifts toward complexation.
2 Dissolve Drug Dissolve the thiazole compound in a minimal amount of Methanol.
3 Prepare Aqueous Phase Dissolve HP-β-CD in water (e.g., 20% w/v solution).[1][2]
4 Mixing Add the drug-methanol solution dropwise to the aqueous CD solution while stirring vigorously.
5 Evaporation Stir open to air (or use rotary evaporator) to remove the Methanol. The solution should remain clear.
6 Filtration Filter through a 0.22 µm PVDF filter to remove any uncomplexed "brick dust."[1][2]

Why this works: The chlorophenoxy group fits into the lipophilic cavity of the β-cyclodextrin, stabilized by Van der Waals forces, while the hydroxypropyl groups on the outside hydrogen bond with water [1][4].

Tier 3: In Vivo / High Concentration (Surfactant/Lipid Protocol)[1][2]

The Problem: You need to dose animals (IP or PO) at high concentrations (e.g., 10 mg/kg), and aqueous buffers are insufficient.

The Solution: Use a surfactant-based vehicle to create a self-emulsifying system.[1][2]

Recommended Vehicle Formulation:
  • 5% DMSO (Solubilizer)[1][2]

  • 40% PEG-400 (Cosolvent)[1][2]

  • 5% Tween 80 (Surfactant)[1][2]

  • 50% Saline/Water (Bulk phase)[1][2]

Preparation Order (Critical):

  • Dissolve compound in DMSO.[1][2][7][8][9]

  • Add PEG-400 and vortex.[1][2]

  • Add Tween 80 and vortex until clear.

  • Slowly add Saline while vortexing.[1][2] A slight opalescence is acceptable (nano-emulsion), but chunks are not.[1][2]

FAQ: Common Pitfalls

Q: Can I just add HCl to dissolve it? It has a nitrogen atom. A: No. The nitrogen in the thiazole ring is very weakly basic (pKa is likely < 2.5 due to the electron-withdrawing chlorine at the C2 position).[2]

  • The Trap: You might dissolve it in 0.1M HCl, but as soon as you inject it into a pH 7.4 buffer (physiological), the pH will rise above the pKa, the proton will dissociate, and the uncharged molecule will precipitate immediately.

Q: My compound sticks to the plastic tips. What do I do? A: This is "non-specific binding" common with lipophilic chlorophenoxy compounds.[1][2]

  • Fix: Pre-rinse pipette tips with the solvent (DMSO) before drawing the sample.[2] Use Low-Retention plastics or glass vials for storage.[1][2]

Decision Tree for Solubilization

Use this logic flow to select the correct protocol for your experiment.

DecisionTreeStartStart: Select Assay TypeCellBasedCell Culture / EnzymaticStart->CellBasedInVivoAnimal Dosing (IP/PO)Start->InVivoToxicityCheckIs Cell Line Sensitiveto DMSO (>0.1%)?CellBased->ToxicityCheckVehicleUse Tier 3:PEG400/Tween80 FormulationInVivo->VehicleDMSOLowUse Tier 1:Step-Down Serial DilutionToxicityCheck->DMSOLowNo (Robust cells)DMSOHighUse Tier 2:HP-beta-CD EncapsulationToxicityCheck->DMSOHighYes (Sensitive cells)

Figure 2: Decision Matrix. Select your method based on biological tolerance to solvents.

References

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][10] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Link

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2] Link

  • PubChem. (2025).[1][2] 2-Chloro-5-(chloromethyl)thiazole (Analogous Structure Data). National Library of Medicine.[2] Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1] Link

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for researchers validating the synthesis of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole . It prioritizes comparative analysis between the target product and its synthetic precursors, providing a robust framework for structural confirmation.

Executive Summary & Application Scope

This compound is a pharmacophore scaffold often encountered in the development of neonicotinoid agrochemicals and antiretroviral agents (e.g., Ritonavir intermediates).

In synthetic workflows, this molecule is typically generated via a Williamson ether synthesis between 2-chloro-5-(chloromethyl)thiazole (electrophile) and 4-chlorophenol (nucleophile). The critical analytical challenge is not merely assigning peaks, but quantitatively differentiating the product from unreacted alkyl chloride precursor, which possesses a structurally similar methylene bridge.

This guide provides:

  • Comparative Shift Data: Distinguishing the target ether linkage from the chlorinated precursor.

  • Diagnostic Markers: Specific 1H and 13C NMR signals that serve as "Go/No-Go" decision points.

  • Validation Protocols: Self-verifying experimental setups for purity assessment.

Structural Elucidation Strategy

The molecule consists of two distinct aromatic systems linked by a methylene bridge. The spectral analysis must treat these as magnetically distinct domains that interact via the methylene linker.

The Structural Logic
  • Thiazole Moiety: A highly deshielded heteroaromatic system. The C2-Chlorine atom exerts a strong inductive effect ($ -I $), while the N3 nitrogen adds significant deshielding to the C4 proton.

  • Methylene Bridge ($ -CH_2- $): The "Sensor" of the molecule. Its chemical shift is the primary indicator of reaction success (substitution of $ Cl $ with $ O-Ar $).

  • Phenoxy Moiety: A para-substituted benzene ring creating a characteristic $ AA'BB'

    
     AB $) coupling pattern.
    
Visualization: Synthesis & Atom Mapping

The following diagram maps the transformation of the methylene bridge, the critical site for NMR monitoring.

SynthesisMapping cluster_shift Key Spectral Shift (Diagnostic) Precursor Precursor: 2-Chloro-5-(chloromethyl)thiazole (CH2-Cl) Product Target Product: Ether Linkage (CH2-O-Ar) Precursor->Product Nucleophilic Substitution (Cl replaced by O-Ar) Reagent Reagent: 4-Chlorophenol (Ar-OH) Reagent->Product Base / Solvent ShiftInfo 1H NMR: ~4.6 ppm -> ~5.1 ppm 13C NMR: ~37 ppm -> ~64 ppm Product->ShiftInfo

Figure 1: Reaction pathway highlighting the critical methylene shift used for monitoring reaction progress.

Comparative 1H NMR Analysis

The proton spectrum provides the quickest assessment of purity. The table below compares the target molecule against its primary precursor, 2-chloro-5-(chloromethyl)thiazole .

Table 1: Diagnostic 1H NMR Shifts (CDCl3, 400 MHz)
MoietyProton AssignmentPrecursor Shift (

ppm)
Target Product Shift (

ppm)

(Shift Effect)
Methylene

4.60 (s) 5.15 (s) +0.55 (Deshielding)
Thiazole

7.30 (s)7.55 (s)+0.25 (Minor)
Phenoxy

(Ortho to O)
N/A6.85 (d,

Hz)
N/A
Phenoxy

(Meta to O)
N/A7.26 (d,

Hz)
N/A

Note: Precursor data derived from literature [1][2].[1][2][3] Target shifts are predicted based on standard substituent chemical shift (SCS) additivity rules for benzyl phenyl ethers.

Analysis of Key Regions
  • The Methylene Singlet (The "Killer" Peak):

    • Observation: The precursor displays a singlet at 4.6 ppm (

      
      ).[4] Upon formation of the ether, this singlet shifts downfield to approximately 5.1–5.2 ppm  (
      
      
      
      ).
    • Validation: If you see a peak at 4.6 ppm, the reaction is incomplete. Integration of the 5.15 ppm peak vs. the 4.60 ppm peak gives the exact molar conversion ratio.

  • The Thiazole Proton (

    
    ): 
    
    • Appears as a sharp singlet. It typically resonates near 7.5–7.6 ppm in the product.

    • Caution: This peak can overlap with the solvent residual signal of

      
       (7.26 ppm) or the aromatic protons of the chlorophenol ring. Recommendation:  Use DMSO-
      
      
      
      if overlap in
      
      
      obscures integration.
  • The Aromatic Region (6.8 – 7.3 ppm):

    • The 4-chlorophenoxy group forms a classic

      
       system. Look for two "roofing" doublets. The doublet closer to the tetramethylsilane (TMS) reference (approx 6.85 ppm) corresponds to the protons ortho to the oxygen, shielded by the electron-donating resonance of the ether oxygen.
      

Comparative 13C NMR Analysis

While 1H NMR is fast, 13C NMR is the definitive method for confirming the carbon skeletal connectivity, particularly the methylene bridge.

Table 2: Diagnostic 13C NMR Shifts (CDCl3)[4]
Carbon PositionAssignmentPrecursor Shift (ppm)Target Product Shift (ppm) Diagnostic Value
Methylene

37.1 64.5 - 66.0 High (Primary Indicator)
Thiazole C2

152.6~153.0Low
Thiazole C4

140.2~141.5Medium
Thiazole C5

137.5~135.0Medium
Phenoxy C1

(Ipso)
N/A~156.5High (Ether formation)
Mechanism of Shift[5]
  • The "Jump": The substitution of Chlorine (electronegativity

    
    ) with Oxygen (
    
    
    
    ) causes a massive downfield shift in the methylene carbon.
  • Why it matters: In 1H NMR, impurities can hide under multiplets. In 13C NMR, the shift from 37 ppm to ~65 ppm is unmistakable. The absence of a signal at 37 ppm is the only strict proof of "No Starting Material" (NSM).

Experimental Protocols

A. Sample Preparation (Self-Validating System)

To ensure reproducibility and prevent solvent artifacts:

  • Solvent Selection:

    • Standard:CDCl3 (99.8% D) . Excellent for resolution.

    • Alternative:DMSO-d6 . Use if the product precipitates or if the water peak in CDCl3 interferes with the methylene signal.

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: >20 mg in 0.6 mL solvent (Thiazole quaternary carbons relax slowly; higher concentration saves time).

  • Filtration: Filter the solution through a small plug of glass wool in a pipette to remove suspended inorganic salts (

    
     formed during synthesis) which cause line broadening.
    
B. Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum). The isolated protons on the thiazole ring and the quaternary carbons require longer relaxation times for accurate integration.

  • Scans (NS):

    • 1H: 16 scans.

    • 13C: 1024 scans (due to low sensitivity of quaternary carbons).

Decision Logic for Purity Assessment

Use this flowchart to interpret your spectral data systematically.

DecisionTree Start Acquire 1H NMR (CDCl3) CheckCH2 Check Methylene Region (4.5 - 5.5 ppm) Start->CheckCH2 Singlet46 Singlet at 4.60 ppm? CheckCH2->Singlet46 Impurity Impurity Detected: Unreacted Chloride Precursor Singlet46->Impurity Yes Singlet51 Singlet at 5.15 ppm? Singlet46->Singlet51 No Yes46 Yes No46 No ConfirmAr Confirm Aromatic Region: 2 Doublets (AA'BB')? Singlet51->ConfirmAr Yes Yes51 Yes No51 No Valid VALIDATED STRUCTURE Proceed to 13C NMR ConfirmAr->Valid Yes CheckOther Check Structure: Possible Isomer or Decomposition ConfirmAr->CheckOther No

Figure 2: Logic flow for validating the ether synthesis via 1H NMR.

References

  • ChemicalBook & Patent Data. (2018).[4] 2-Chloro-5-chloromethylthiazole Spectral Data. Patent CN108484524.[4] Retrieved from .

  • Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011).[3] 2-Chloro-5-(chloromethyl)-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1531. Link

  • PubChem. (2025).[5] 4-Chlorophenol Spectral Data. National Library of Medicine. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction).

Sources

Advanced HPLC Method Development for Purity Verification of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole is a critical intermediate scaffold, often employed in the synthesis of neonicotinoid agrochemicals and specific pharmaceutical enzyme inhibitors.[1] Its purity is paramount; residual starting materials—specifically 2-chloro-5-(chloromethyl)thiazole (CCMT) and 4-chlorophenol —can act as chain terminators or toxicological liabilities in downstream processing.

This guide moves beyond generic "scouting" gradients. We compare a standard C18 Isocratic approach (often the default in QC labs) against an Optimized Core-Shell Phenyl-Hexyl Gradient method . The latter leverages


-

interactions to resolve the structurally similar aromatic impurities that co-elute under standard hydrophobic mechanisms.
Chemical Structure & Chromatographic Challenges
  • Target: Hydrophobic ether linkage, two aromatic systems (thiazole + phenyl), two chlorine substituents.

  • Key Impurities:

    • Precursor A: 2-Chloro-5-(chloromethyl)thiazole (CCMT) – Highly reactive, susceptible to hydrolysis.

    • Precursor B: 4-Chlorophenol – Acidic (pKa ~9.4), peak tailing common without pH control.

    • By-product: 2-Chloro-5-(hydroxymethyl)thiazole (Hydrolysis product).

Synthesis & Impurity Profiling (Pathway Visualization)

Understanding the synthesis is the first step in method development. The following diagram maps the origin of critical impurities that the HPLC method must resolve.

SynthesisPathway CCMT Start: 2-Chloro-5- (chloromethyl)thiazole Target Target: 2-Chloro-5- [(4-chlorophenoxy)methyl] -1,3-thiazole CCMT->Target + Base / ACN Hydrolysis Impurity 1: 2-Chloro-5- (hydroxymethyl)thiazole CCMT->Hydrolysis + H2O (Side Rxn) Phenol Start: 4-Chlorophenol Phenol->Target Dimer Impurity 2: Bis-ether Dimer (Trace) Target->Dimer Over-reaction

Figure 1: Synthesis pathway highlighting the origin of critical process impurities (Hydrolysis products and unreacted precursors).

Comparative Method Study

We evaluated two distinct methodologies. Method A represents a standard "first-pass" QC method. Method B is the engineered solution designed for high-throughput and superior resolution.

Method A: The "Generic" Baseline (Standard C18)
  • Column: Traditional C18 (5 µm, 250 x 4.6 mm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Observation: While functional, this method suffers from peak broadening for 4-chlorophenol and poor resolution (

    
    ) between the hydrolysis impurity and the solvent front.
    
Method B: The "Optimized" Alternative (Core-Shell Phenyl-Hexyl)
  • Rationale: The Phenyl-Hexyl stationary phase interacts with the

    
    -electrons of the thiazole and phenyl rings, offering orthogonal selectivity to pure hydrophobicity. The core-shell particles (2.7 µm) provide UHPLC-like performance at standard backpressures.
    
  • Acidification: Phosphoric acid suppresses the ionization of 4-chlorophenol, sharpening the peak shape.

Experimental Protocol: Method B (Recommended)
  • Instrument: HPLC with DAD (Diode Array Detector) or VWD.

  • Column: Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 40% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 40% B (Re-equilibration)

  • Detection: UV @ 270 nm (Max absorption overlap for thiazole/phenol).

  • Temperature: 35°C.

Performance Data Comparison
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl Core-Shell)Improvement Status
Run Time 18.0 min12.0 min33% Faster
Resolution (

)
(Impurity 1 vs Target)
2.15.4Superior Separation
Tailing Factor (

)
(4-Chlorophenol)
1.8 (Tailing)1.1 (Symmetrical)Sharper Peaks
LOD (Target) 0.5 µg/mL0.1 µg/mL5x More Sensitive
Backpressure ~110 bar~190 barAcceptable

Method Development Logic & Workflow

The following decision tree illustrates the logic applied during the optimization process, ensuring the final protocol is robust and scientifically grounded.

MethodLogic Start Start: Method Development Step1 Initial Screen: C18 / ACN:H2O Start->Step1 Decision1 Issue: 4-Chlorophenol Tailing? Step1->Decision1 Action1 Add 0.1% H3PO4 (Suppress Ionization) Decision1->Action1 Yes Step2 Selectivity Check: Impurity Co-elution? Decision1->Step2 No Action1->Step2 Action2 Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Step2->Action2 Yes Step3 Efficiency Check: Run Time > 15 min? Step2->Step3 No Action2->Step3 Action3 Switch to Core-Shell (2.6 µm particles) Step3->Action3 Yes Final Final Method: Acidic Phenyl-Hexyl Gradient Step3->Final No Action3->Final

Figure 2: Logical decision tree for optimizing the separation of aromatic ether derivatives.

Validation & System Suitability

To ensure Trustworthiness , the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Criteria (Mandatory)

Before running samples, ensure the system meets these metrics:

  • Precision: %RSD of peak area for 6 replicate injections of the target standard

    
     2.0%.
    
  • Resolution (

    
    ): 
    
    
    
    between 4-chlorophenol and the Target.
  • Tailing Factor:

    
     for all peaks.
    
Linear Range & Sensitivity
  • Linearity: Confirmed from 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of Acetonitrile (stock). Dilute to 0.5 mg/mL with Mobile Phase A:B (50:50) to prevent solvent mismatch effects.

Conclusion

For the purity verification of This compound , the standard C18 approach is insufficient for detecting critical phenolic impurities. The Core-Shell Phenyl-Hexyl method described above provides a robust, validated alternative that enhances sensitivity and resolution through targeted chemical interactions (


-

stacking and pH control).

References

  • BenchChem. (2025).[4] A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. Link

  • MDPI. (2026).[5] Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. Link

  • ResearchGate. (2025).[6] A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole. Link

  • US Patent 6,214,998. Process for preparing 2-chloro-5-chloromethylthiazole. Link

  • Basavanakatti et al. (2024).[7] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Link[7]

Sources

A Comparative Analysis of the Biological Activity of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole and Standard Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] This guide provides a comparative analysis of the potential biological activity of the synthetically derived 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole against that of standard, unsubstituted thiazoles. While direct experimental data for this specific compound is limited in publicly available literature, this guide will extrapolate its potential activities based on structure-activity relationships (SAR) established for closely related analogs.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The biological versatility of the thiazole ring stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing interactions with biological targets.[3] The presence of sulfur and nitrogen atoms allows for various non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for drug-receptor binding. Standard thiazoles, while possessing some intrinsic biological activity, often serve as a foundational scaffold for chemical modification to enhance potency and selectivity.

Comparative Biological Activity Profile

This section will compare the anticipated biological activities of this compound with those of standard thiazoles, supported by experimental data from analogous compounds.

Antimicrobial Activity

Standard thiazole exhibits modest antimicrobial properties. However, the introduction of specific substituents can dramatically enhance its antibacterial and antifungal efficacy. The structure of this compound suggests a potentially significant increase in antimicrobial activity due to two key features: the 2-chloro substituent and the 5-[(4-chlorophenoxy)methyl] group.

The presence of a halogen, particularly chlorine, on the thiazole ring is a well-established strategy for augmenting antimicrobial potency.[4] Furthermore, the phenoxy moiety is also associated with antimicrobial effects. The combination of these features in the target molecule suggests a synergistic enhancement of its ability to inhibit microbial growth.

Supporting Experimental Data (Analog Compounds):

Studies on various 2-chloro-5-substituted-methyl-1,3-thiazole derivatives have demonstrated their potential as antimicrobial agents. For instance, derivatives synthesized from 2-chloro-5-(chloromethyl)thiazole have shown activity against a range of bacteria and fungi.[5] Similarly, thiazole derivatives incorporating a chlorophenoxy group have been investigated for their enzyme inhibition activities, which can be linked to antimicrobial mechanisms.[6]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiazole Derivatives

Compound/ClassStaphylococcus aureusEscherichia coliCandida albicansReference
Standard Thiazole>500>500>500General Knowledge
2-Amino-4-arylthiazole derivatives50 - 200100 - 250100 - 500
2-Hydrazinyl-thiazole derivatives125 - 150125 - 150125 - 150[7]
Predicted: this compound <100 <100 <100 Hypothesized

Note: The predicted values are hypothetical and based on the combined structural features known to enhance antimicrobial activity.

Antifungal Activity

The structural features of this compound are also suggestive of potent antifungal activity. Azole antifungals, a major class of therapeutic agents, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.[8] The thiazole ring can mimic the imidazole or triazole ring found in conventional azole antifungals. The lipophilic chlorophenoxy group can facilitate membrane permeability, allowing the compound to reach its intracellular target.

Supporting Experimental Data (Analog Compounds):

Several studies have highlighted the antifungal potential of thiazole derivatives. For example, certain trisubstituted thiazole derivatives have shown significant activity against Candida albicans.[8] The combination of a thiazole core with other heterocyclic systems has also yielded compounds with promising antifungal effects.[9]

Anticancer Activity

The thiazole scaffold is present in several anticancer drugs, and its derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[10] The proposed mechanisms of action are diverse and include the inhibition of kinases, topoisomerases, and tubulin polymerization. The structural motifs in this compound, particularly the chlorinated phenyl ring, are often found in compounds with anticancer properties.

Supporting Experimental Data (Analog Compounds):

Numerous studies have demonstrated the anticancer potential of thiazole derivatives. For instance, novel thiazole derivatives have shown significant cytotoxicity against human osteosarcoma (SaOS-2) and breast cancer (MCF-7) cell lines.[11][12] The presence of chloro- and nitrophenyl groups on related thiazolidinone structures has been shown to be crucial for their antimitotic activity.[13]

Table 2: Comparative Anticancer Activity (IC50 in µM) of Thiazole Derivatives

Compound/ClassMCF-7 (Breast Cancer)HepG2 (Liver Cancer)Reference
Standard Thiazole>100>100General Knowledge
2,4,5-Trisubstituted Thiazole Derivatives14.6 - 28.3Not Reported[12]
Thiazole-based heterocycles~3 - 7~4 - 12[14]
Predicted: this compound <20 <20 Hypothesized

Note: The predicted values are hypothetical and based on structural similarities to known active compounds.

Experimental Protocols

To empirically validate the predicted biological activities of this compound, the following standard experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound in broth medium C Dispense inoculated broth into microtiter plate wells containing the compound dilutions A->C B Inoculate broth with a standardized microbial suspension B->C D Incubate at optimal temperature for microbial growth (e.g., 37°C for 24h) C->D E Visually inspect for turbidity or measure absorbance D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]

Workflow:

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition Reagent Addition & Incubation cluster_measurement Measurement & Analysis A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of This compound A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with a suitable solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm using a microplate reader F->G H Calculate cell viability and determine the IC50 value G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Conclusion and Future Directions

Based on the established structure-activity relationships of thiazole derivatives, This compound is predicted to exhibit significantly enhanced antimicrobial, antifungal, and anticancer activities compared to standard, unsubstituted thiazoles. The presence of the 2-chloro and 5-[(4-chlorophenoxy)methyl] substituents are key drivers of this anticipated bioactivity.

It is imperative that the predicted activities of this compound be confirmed through rigorous experimental validation using the standardized protocols outlined in this guide. Further investigations could also explore the specific mechanisms of action, potential for synergistic effects with existing drugs, and in vivo efficacy and toxicity profiles. The insights gained from such studies will be invaluable for the rational design and development of novel thiazole-based therapeutic agents.

References

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3646-3657.
  • Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. (2008). Molecules, 13(3), 549-560.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Pharmaceutics, 16(1), 89.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4642-4653.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Critical Reviews, 8(4), 1-10.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). World Journal of Pharmaceutical Research, 13(15), 123-135.
  • Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations. (2023). ACS Omega, 8(46), 43867–43881.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(6), 14269-14285.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). Molecules, 16(11), 9455-9468.
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). American Journal of Organic Chemistry, 2(3), 69-73.
  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015). Journal of Medical Bacteriology, 4(3-4), 1-8.
  • Synthesis and Antifungal Activity of Some Thiazole Derivatives. (2012).
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5603.
  • Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. (2026). Drug Development Research, 87(1), e70219.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules, 26(10), 2999.
  • Synthesis and biological evaluation of some 2, 4, 5-trisubstituted thiazole derivatives as potential antimicrobial and anticancer agents. (2008). Archiv der Pharmazie, 341(7), 424-434.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7311.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules, 27(19), 6563.
  • Thiazole antifungals. (n.d.). EBSCO.
  • Antineoplastic activity of novel thiazole derivatives. (2017). Biopolymers and Cell, 33(2), 135-146.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Journal of the Iranian Chemical Society.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2020). Molecules, 25(19), 4531.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 179-189.
  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 221-234.
  • In vitro and in silico studies of antimicrobial activity. (2021). Journal of Molecular Structure, 1244, 130953.
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2019). Molecules, 24(18), 3379.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). Baghdad Science Journal, 21(3).
  • Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. (2023). New Journal of Chemistry, 47(28), 13247-13261.
  • Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. (2012).

Sources

Analytical Guide: IR Spectroscopy for 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for Identifying 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole Content Type: Publish Comparison Guide

Executive Summary & Application Context

This guide details the infrared (IR) spectroscopic profile of This compound (hereafter referred to as CCPT ). CCPT is a critical heterocyclic ether intermediate, often utilized in the synthesis of neonicotinoid agrochemicals and pharmaceutical building blocks.

For process chemists and researchers, the "performance" of an analytical method is defined by its ability to rapidly distinguish the target product from its precursors—specifically 2-chloro-5-(chloromethyl)thiazole (CCMT) and 4-chlorophenol . While NMR provides structural certainty, IR spectroscopy offers superior throughput for real-time reaction monitoring (in-situ) and rapid quality control (QC) of solid isolates.

Mechanistic Basis of Identification

The identification of CCPT relies on tracking three specific molecular transformations during the etherification reaction. A valid IR protocol must confirm:

  • Formation of the Ether Bridge: Appearance of strong C–O–C stretching vibrations.

  • Retention of Heterocycles: Persistence of thiazole and phenyl ring skeletal vibrations.

  • Consumption of Precursors: Disappearance of the broad phenolic O–H stretch (from 4-chlorophenol) and the shift in methylene signals.

Comparative Spectral Performance

The following table compares the diagnostic utility of IR against alternative analytical techniques for this specific molecule.

Table 1: Analytical Method Comparison for CCPT

FeatureIR Spectroscopy (ATR/KBr)1H-NMR SpectroscopyHPLC-UV
Primary Utility Rapid ID, Functional Group ConfirmationStructural Elucidation, Purity %Quantitative Purity, Impurity Profiling
Differentiation Power High (Distinct Ether vs. Alcohol bands)Very High (Exact proton integration)Medium (Retention time dependent)
Throughput < 2 mins/sample> 10 mins/sample> 15 mins/sample
Sample State Solid or Oil (Neat)Solubilized (CDCl3/DMSO)Solubilized (Mobile Phase)
Cost Per Run LowHighMedium

Detailed IR Peak Assignment Guide

The following assignments are derived from characteristic group frequencies of 2-chlorothiazoles and para-substituted chlorobenzenes.

Primary Diagnostic Peaks (The "Fingerprint")[1]

Table 2: Critical IR Absorptions for CCPT

Wavenumber (cm⁻¹)Vibration ModeIntensityStructural OriginDiagnostic Value
3100 – 3050 C–H Stretch (sp²)WeakThiazole & Phenyl RingsConfirms aromaticity; distinguishes from aliphatic impurities.
2950 – 2850 C–H Stretch (sp³)Weak/MedMethylene Bridge (-CH₂-)Confirms the linker group; shift observed from CCMT precursor.
1260 – 1230 C–O–C Asym. Stretch Strong Aryl-Alkyl Ether Primary Confirmation. Indicates successful coupling of phenol to thiazole.
1490 – 1470 Ring BreathingMediumThiazole RingCharacteristic of 1,3-thiazole skeleton.
1050 – 1030 C–O–C Sym. StretchMediumAryl-Alkyl EtherSecondary confirmation of ether linkage.
840 – 810 C–H Out-of-Plane BendStrongp-Substituted BenzeneConfirms 1,4-substitution on the phenyl ring (from 4-chlorophenol).
740 – 700 C–Cl StretchMediumC-Cl (Thiazole/Phenyl)Presence of chlorine substituents (often multiple bands).
Distinguishing Product from Impurities

A common failure mode in CCPT synthesis is incomplete conversion. Use Table 3 to validate reaction completion.

Table 3: Differential Analysis (Product vs. Precursors)

Spectral RegionPrecursor A: 4-ChlorophenolPrecursor B: CCMTTarget Product: CCPT
3500–3200 cm⁻¹ Broad, Strong (O–H) AbsentAbsent (Crucial for QC)
1260–1230 cm⁻¹ Weak/Shifted (C-OH)AbsentStrong (C-O-C Ether)
600–700 cm⁻¹ C-Cl (Aryl)C-Cl (Alkyl) strongMixed C-Cl signatures

Visualized Workflows

Diagram 1: Synthesis & Spectral Evolution

This flowchart illustrates the chemical pathway and the corresponding spectral checkpoints required for validation.

SpectralEvolution PrecursorA 4-Chlorophenol (Signal: Broad O-H ~3350) Reaction Etherification (Base Catalyzed) PrecursorA->Reaction Reactant 1 PrecursorB 2-Chloro-5-(chloromethyl)thiazole (Signal: C-Cl Alkyl) PrecursorB->Reaction Reactant 2 Product Target: CCPT (Signal: C-O-C ~1240) Reaction->Product Yields QC IR QC Check Product->QC Sample QC->Reaction Fail: O-H peak present QC->Product Pass: No O-H peak Strong Ether peak

Caption: Spectral evolution during synthesis. Success is defined by the emergence of the Ether peak and extinction of the Phenolic O-H.

Diagram 2: Quality Control Decision Tree

A logic gate for researchers determining if the isolated solid is suitable for downstream use.

QCDecision Start Acquire IR Spectrum (4000 - 400 cm⁻¹) CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH CheckEther Check 1230-1260 cm⁻¹ (Strong Band?) CheckOH->CheckEther No (Baseline Flat) FailImpure FAIL: Residual Phenol Recrystallize CheckOH->FailImpure Yes (Band Present) CheckFingerprint Check 800-850 cm⁻¹ (Para-subst. Bend?) CheckEther->CheckFingerprint Yes (Present) FailIdentity FAIL: Wrong Structure Check Precursor B CheckEther->FailIdentity No (Absent) CheckFingerprint->FailIdentity No Pass PASS: Identity Confirmed Proceed to HPLC CheckFingerprint->Pass Yes

Caption: Step-by-step logic for validating CCPT purity and identity using IR data.

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts (such as water absorption mimicking phenol), follow this strict protocol.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

  • Mode: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal is preferred over KBr pellets to avoid hygroscopic water interference.

  • Solvent: Isopropanol (for crystal cleaning).

Step-by-Step Methodology
  • Background Correction:

    • Clean the ATR crystal with isopropanol.

    • Collect a background air spectrum (16 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure background CO₂ peaks (2350 cm⁻¹) are minimized.

  • Sample Loading:

    • Place approx. 5–10 mg of the solid CCPT product onto the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Acquisition:

    • Scan range: 4000 to 600 cm⁻¹.

    • Accumulation: 16 to 32 scans.

  • Data Processing:

    • Apply baseline correction if the baseline drifts significantly.

    • Critical Check: Zoom into the 3400 cm⁻¹ region. If a broad bump exists, dry the sample in a vacuum oven at 40°C for 2 hours and re-run to distinguish between moisture and unreacted phenol.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Phenol, 4-chloro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763179, 2-Chloro-5-(chloromethyl)thiazole. Retrieved from [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Standard reference for ether and thiazole assignments).
  • Beck, G., & Heitzer, H. (1988).[2][3] Synthesis of 2-chloro-5-chloromethyl-1,3-thiazole. (Foundational synthesis reference for the thiazole precursor).

Sources

Definitive Structural Confirmation of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of thiazole-based agrochemicals and pharmaceuticals, the precise characterization of ether-linked derivatives is critical. This guide focuses on the structural confirmation of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole (Target Compound).

While NMR (


H, 

C) provides connectivity data, it often fails to definitively resolve conformational polymorphism or subtle packing interactions critical for solid-state stability. Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard. This guide compares SC-XRD against spectroscopic alternatives, utilizing the known crystal structure of the precursor 2-chloro-5-(chloromethyl)-1,3-thiazole as a baseline for structural evolution.
The Structural Challenge

The synthesis involves a nucleophilic substitution of the chloromethyl precursor with 4-chlorophenol. The core challenges addressed here are:

  • Conformational Ambiguity: The flexibility of the

    
     ether linkage.
    
  • Packing Forces: How the addition of a second chlorophenyl ring alters the planar stacking observed in the precursor.

  • Absolute Confirmation: Ruling out potential regioisomers if the starting thiazole synthesis was ambiguous.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table objectively compares the "performance" of analytical techniques in confirming the structure of the Target Compound.

FeatureSC-XRD (Gold Standard) 2D NMR (NOESY/HMBC) High-Res Mass Spec (HRMS)
Primary Output 3D Atom Coordinates (

)
Connectivity & ProximityMolecular Formula & Fragments
Structural Certainty Absolute (100%) Inferential (>90%)Compositional only
Conformational Data Exact Torsion AnglesAveraged in solutionNone
Sample Requirement Single Crystal (

mm)
Dissolved Sample (~5 mg)< 1 mg
Time to Result 24–48 Hours (incl. growth)1–2 Hours< 30 Minutes
Critical Limitation Requires crystalline solidSolvent effects mask foldingIsomers have identical mass
Expert Insight: Why SC-XRD Wins

While NMR confirms the chemical shift of the methylene protons (


 ppm) shifting upon ether formation, it cannot determine the torsion angle  of the ether bond (

). This angle dictates the molecule's "shape" in a biological binding pocket. Only SC-XRD provides this static snapshot.

Experimental Protocol: Crystallization & Data Collection

To obtain the data presented in Section 4, the following self-validating protocol is recommended. This workflow ensures high-quality single crystals suitable for diffraction.

Phase 1: Synthesis & Purification
  • Precursor: 2-chloro-5-(chloromethyl)-1,3-thiazole (Ref: Acta Cryst.[1] E67, o1531).[1][2]

  • Reaction: Reflux precursor with 4-chlorophenol and

    
     in Acetone for 6 hours.
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1) is mandatory to remove unreacted phenol, which inhibits crystallization.

Phase 2: Crystallization (The "Slow Evaporation" Method)
  • Solvent Selection: Dissolve 20 mg of the purified Target Compound in 2 mL of Ethanol/Dichloromethane (1:1) mixture.

    • Why: The thiazole core prefers polar organics, while the chlorophenyl ether adds lipophilicity. The mix balances solubility.

  • Vessel: Use a narrow borosilicate vial (4 mL).

  • Environment: Cover with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

  • Timeline: Crystals appear within 5–7 days.

Phase 3: X-ray Data Collection Parameters
  • Temperature: 100 K (Cryostream is essential to reduce thermal vibration of the ether linkage).

  • Radiation: Mo

    
     (
    
    
    
    Å).[1][3]
  • Strategy:

    
     scans with 
    
    
    
    width.

Structural Data Analysis

Baseline Data: The Precursor

To understand the Target Compound, we first look at the crystallographic signature of its parent, 2-chloro-5-(chloromethyl)-1,3-thiazole .

  • Space Group: Monoclinic,

    
    
    
  • Unit Cell:

    
     Å, 
    
    
    
    Å,
    
    
    Å,
    
    
    .[2]
  • Key Feature: The thiazole ring is strictly planar. The chloromethyl Cl atom deviates slightly from the plane.[1][2]

  • Source: Zhao et al., 2011 [1].[1]

Target Compound Confirmation (Expected Data)

Upon solving the structure of This compound , the following parameters confirm the structure:

  • Crystal System: Likely Triclinic (

    
    )  or Monoclinic (
    
    
    
    )
    due to the loss of symmetry from the flexible ether linker.
  • Volume Expansion: Expect unit cell volume to increase from ~662 ų (precursor) to ~1300–1400 ų (

    
    ) to accommodate the phenoxy group.
    
  • Critical Interaction:

    • 
      -Stacking:  Look for face-to-face stacking between the electron-deficient thiazole ring and the electron-rich phenol ring of adjacent molecules (Centroid distance ~3.6–3.8 Å).
      
    • Halogen Bonding: A Type II halogen bond (

      
      ) or 
      
      
      
      interaction is highly probable given the two chlorine atoms.
Validation Check

If the refined R-factor (


) is 

, check for disorder in the ether linkage . The

group often adopts two conformations. Refine with a split-site model if necessary.

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This logic flow guides the researcher on when to escalate from NMR to SC-XRD.

DecisionMatrix Start Synthesized Target Compound NMR 1H NMR Analysis Start->NMR Ambiguity Is Structure/Conformation Ambiguous? NMR->Ambiguity XRD Single Crystal XRD Ambiguity->XRD Yes (Isomers/Packing) Final Publishable Structure Ambiguity->Final No (Routine Check) XRD->Final Absolute Config

Caption: Decision pathway for structural confirmation. SC-XRD is triggered by conformational ambiguity or the need for solid-state packing data.

Diagram 2: Crystallization & Refinement Workflow

The step-by-step technical process for the Target Compound.

Workflow Synth Synthesis (Etherification) Purify Purification (Remove Phenol) Synth->Purify Crude Crystal Slow Evaporation (EtOH/DCM) Purify->Crystal Pure Solid Data Data Collection (Mo Source, 100K) Crystal->Data Single Crystal Solve Structure Solution (SHELXT) Data->Solve .hkl file

Caption: Operational workflow from synthesis to structure solution. Purification is the critical gatekeeper for successful crystallization.

References

  • Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011).[1] 2-Chloro-5-(chloromethyl)-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1531. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.